7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Overview
Description
7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: is a heterocyclic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by a pyrrolo[2,3-c]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position further defines its chemical identity .
Scientific Research Applications
Chemistry: In chemistry, 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has shown potential in biological research, particularly in the development of new drugs. Its derivatives have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical reactions .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The carboxylic acid group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Acid chlorides, esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolo[2,3-c]pyridine derivatives.
Mechanism of Action
The mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been found to inhibit certain enzymes and receptors, leading to therapeutic effects. The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
- 7-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Comparison: Compared to its analogs, 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the chlorine atom and the carboxylic acid group can significantly affect the compound’s chemical properties and its interaction with biological targets .
Properties
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-7)3-5(11-6)8(12)13/h1-3,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFQXNDNNHZNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=C(N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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